3-Chloro-2-fluoropyridin-4-ol
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Overview
Description
3-Chloro-2-fluoropyridin-4-ol is a heterocyclic organic compound with the molecular formula C5H3ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by chlorine and fluorine, respectively, and the hydrogen at position 4 is replaced by a hydroxyl group
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which 3-chloro-2-fluoropyridin-4-ol belongs, have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various compounds with biological activity, suggesting they may interact with a variety of biochemical pathways .
Result of Action
As a fluoropyridine, it is known to possess interesting and unusual physical, chemical, and biological properties .
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoropyridin-4-ol typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield ketones and alkanes, respectively.
Scientific Research Applications
3-Chloro-2-fluoropyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 3-Chloro-5-fluoropyridin-2-ol
- 2-Chloro-3-fluoropyridin-4-ylmethanol
- 3-Fluoropyridin-4-ol
Comparison: Compared to its analogs, 3-Chloro-2-fluoropyridin-4-ol is unique due to the specific positioning of the chlorine and fluorine atoms, which significantly affects its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions in chemical reactions and biological systems, making it a compound of particular interest in various research fields .
Properties
IUPAC Name |
3-chloro-2-fluoro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUINNOXZSCPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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